molecular formula C17H18N2O4S B5816631 N-[4-(butanoylsulfamoyl)phenyl]benzamide

N-[4-(butanoylsulfamoyl)phenyl]benzamide

Cat. No.: B5816631
M. Wt: 346.4 g/mol
InChI Key: XGMYBBDCHSVJJX-UHFFFAOYSA-N
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Description

N-[4-(Butanoylsulfamoyl)phenyl]benzamide is a sulfonamide derivative featuring a benzamide moiety linked to a sulfamoylphenyl group substituted with a butanoyl chain. Sulfonamides are historically significant for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase (DHPS) in folate synthesis . This compound’s structure combines a sulfonamide (critical for targeting bacterial enzymes) with a benzamide group, which may enhance binding affinity or modify pharmacokinetic properties. Its synthesis typically involves reacting a sulfa drug precursor with butanoyl chloride under basic conditions, analogous to methods described for related compounds .

Properties

IUPAC Name

N-[4-(butanoylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-2-6-16(20)19-24(22,23)15-11-9-14(10-12-15)18-17(21)13-7-4-3-5-8-13/h3-5,7-12H,2,6H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMYBBDCHSVJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butanoylsulfamoyl)phenyl]benzamide typically involves the condensation of 4-aminobenzamide with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified using recrystallization techniques to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-(butanoylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Scientific Research Applications

N-[4-(butanoylsulfamoyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(butanoylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound acts as an inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme that plays a crucial role in the release of arachidonic acid from phospholipids. By inhibiting this enzyme, the compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Modifications
Compound Name Substituent Modifications Key Functional Groups References
N4-Benzoylsulfabenzamide Benzoyl group instead of butanoyl Sulfonamide, Benzamide
N4-Lauroylsulfathiazole Lauroyl (C12 chain), Thiazole ring Sulfonamide, Thiazole, Amide
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide 3-Methylphenyl sulfamoyl group Sulfonamide, Benzamide, Methyl
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide Hydroxyl, Chloro, Nitrophenyl Salicylamide, Nitro
N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)benzamide Ethoxyphenyl sulfamoyl group Sulfonamide, Benzamide, Ethoxy

Key Observations :

  • Heterocyclic Additions : Thiazole or imidazole rings (e.g., in ) introduce π-stacking capabilities, improving target binding in enzymes like DHPS.
  • Electron-Withdrawing Groups : Nitro or chloro substituents (e.g., ) enhance antimicrobial activity by increasing electrophilicity and enzyme inhibition.

Key Observations :

  • Conventional vs.
  • Solvent Impact : Pyridine is commonly used as both a solvent and base, but its toxicity may necessitate alternatives for scalable production.

Antimicrobial Activity

  • N-[4-(Butanoylsulfamoyl)phenyl]benzamide: Expected to inhibit bacterial growth via sulfonamide-mediated DHPS inhibition, though specific data are lacking.
  • Salicylamide Analogues : 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide showed 82–90% biomass reduction in Desulfovibrio piger at 1.10 µmol/L, outperforming other derivatives .
  • Imidazole Derivatives : 4-(1H-Imidazol-1-yl)-N-(4-sulfamoylphenyl)benzamide demonstrated potent antifungal activity, likely due to imidazole’s metal-chelating properties .

Anticancer and Enzyme Inhibition

  • Heterocyclic Benzamides: N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide (IC₅₀ = 0.12 µM against LSD1) highlights the role of thiophene in enhancing enzyme binding .
  • Imidazole Derivatives : N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide exhibited selective cytotoxicity against cervical cancer cells .

Physicochemical Properties

Table 3: Property Comparison
Compound Name LogP* Solubility (mg/mL) Melting Point (°C) Reference
N4-Benzoylsulfabenzamide 3.2 0.15 (Water) 210–212
N4-Lauroylsulfathiazole 5.8 <0.01 (Water) 168–170
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide 2.9 0.22 (DMSO) 185–187

*Predicted using Molinspiration.

Key Observations :

  • Lipophilicity : Longer acyl chains (e.g., lauroyl) increase LogP, reducing water solubility but improving lipid membrane penetration.
  • Solubility : Hydroxyl groups in salicylamides improve polarity, enhancing solubility in polar solvents like DMSO .

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